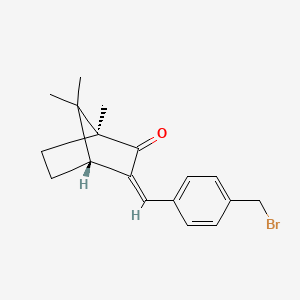
CID 138987051
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutoxypropylborane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Dibutoxypropylborane, with its specific structure, offers distinct reactivity patterns that make it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutoxypropylborane can be synthesized through the hydroboration of alkenes with diborane (B2H6) or other borane reagents. The reaction typically involves the addition of diborane to an alkene, followed by oxidation to yield the desired organoboron compound. The reaction conditions often require an inert atmosphere and solvents such as tetrahydrofuran (THF) to stabilize the borane intermediates .
Industrial Production Methods
Industrial production of dibutoxypropylborane may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems can enhance the efficiency of the hydroboration reaction, making it more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Dibutoxypropylborane undergoes various types of chemical reactions, including:
Oxidation: Conversion to alcohols or other oxygen-containing compounds.
Reduction: Reduction of carbonyl compounds to alcohols.
Substitution: Replacement of the boron atom with other functional groups.
Common Reagents and Conditions
Reduction: Dibutoxypropylborane can act as a reducing agent in the presence of suitable catalysts.
Substitution: Various nucleophiles can be used to substitute the boron atom, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and other functionalized organic compounds. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Dibutoxypropylborane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which dibutoxypropylborane exerts its effects involves the formation of boron-carbon bonds through hydroboration reactions. The boron atom in dibutoxypropylborane acts as an electrophile, facilitating the addition to alkenes and other unsaturated compounds. This reactivity is crucial for its role in organic synthesis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Diborane (B2H6): A simpler boron hydride used in similar hydroboration reactions.
Boronic Acids (RB(OH)2): Widely used in Suzuki-Miyaura coupling reactions.
Boranes (BH3 derivatives): Various derivatives used in hydroboration and reduction reactions.
Uniqueness
Dibutoxypropylborane is unique due to its specific structure, which provides distinct reactivity patterns compared to other boron compounds. Its ability to form stable boron-carbon bonds and undergo selective reactions makes it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H23BO2 |
|---|---|
Peso molecular |
198.11 g/mol |
InChI |
InChI=1S/C11H23BO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h11H,3-10H2,1-2H3 |
Clave InChI |
GDGUYYDXVLPCNL-UHFFFAOYSA-N |
SMILES canónico |
[B]CCC(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)


![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)

![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)

![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)





